2-(1,2-Benzisoxazol-3-yl)acetic acid
Overview
Description
2-(1,2-Benzisoxazol-3-yl)acetic acid is a heterocyclic compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . It is characterized by a benzisoxazole ring fused to an acetic acid moiety. This compound is known for its potential therapeutic applications, particularly in the field of anticonvulsant drugs .
Scientific Research Applications
2-(1,2-Benzisoxazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticonvulsant and antimicrobial properties.
Medicine: It is investigated for its potential use in developing new anticonvulsant drugs.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
The primary target of 2-(1,2-Benzisoxazol-3-yl)acetic acid, also known as 1,2-Benzisoxazole-3-acetic Acid, is the voltage-sensitive sodium channels and T-type calcium currents . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the functioning of the nervous system .
Mode of Action
The compound interacts with its targets by blocking the repetitive firing of voltage-sensitive sodium channels and reducing voltage-sensitive T-type calcium currents . This action inhibits the propagation of action potentials, thereby modulating neuronal activity .
Biochemical Pathways
It is known that the compound’s action on sodium and calcium channels can influence various downstream effects, including the modulation of neurotransmitter release and neuronal excitability .
Pharmacokinetics
The compound is soluble in methanol , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticonvulsant properties . By inhibiting the repetitive firing of voltage-sensitive sodium channels and reducing voltage-sensitive T-type calcium currents, the compound can suppress neuronal hyperactivity, which is often associated with seizure activity .
Action Environment
Safety and Hazards
Future Directions
Benzisoxazole analogues are a privileged scaffold in biological chemistry and affirmed in the increased number of investigations on benzisoxazole-embedded pharmacological molecules . The distinct benzisoxazole molecules also exhibit promising anti-glycation, anticancer, antibacterial, anti-inflammatory and other activities . This overview focuses on the current status of medicinal chemistry in terms of a comprehensive and broad overview of the many benzisoxazole analogues, as well as their appearances as initial building blocks in a variety of core structures to support trials in therapeutic applications .
Biochemical Analysis
Biochemical Properties
It is known to be an intermediate in the synthesis of Zonisamide , a sulfonamide antiseizure agent . Zonisamide blocks repetitive firing of voltage-sensitive sodium channels and reduces voltage-sensitive T-type calcium currents . Therefore, it is possible that 2-(1,2-Benzisoxazol-3-yl)acetic acid may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Given its role as an intermediate in the synthesis of Zonisamide , it may influence cell function by modulating the activity of voltage-sensitive sodium and calcium channels . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an intermediate in the synthesis of Zonisamide , it may exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Benzisoxazol-3-yl)acetic acid typically involves the reaction of benzisoxazole derivatives with acetic acid or its derivatives. One common method includes the reaction of benzisoxazole with bromoacetic acid in the presence of a base such as sodium hydroxide . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Benzisoxazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzisoxazole ring to benzisoxazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzisoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Benzisoxazoline derivatives.
Substitution: Various substituted benzisoxazole derivatives.
Comparison with Similar Compounds
Similar Compounds
Zonisamide: A sulfonamide anticonvulsant that also contains a benzisoxazole ring.
Risperidone: An antipsychotic drug with a benzisoxazole moiety.
Benzisoxazole-3-acetic acid: A closely related compound with similar chemical properties.
Uniqueness
2-(1,2-Benzisoxazol-3-yl)acetic acid is unique due to its specific structure, which allows it to interact effectively with neuronal ion channels. This interaction is crucial for its anticonvulsant properties, making it a valuable compound in the development of new therapeutic agents .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9(12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSIAYQIMUUCRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306794 | |
Record name | 2-(1,2-Benzisoxazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4865-84-3 | |
Record name | 1,2-Benzisoxazole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4865-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 179803 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004865843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4865-84-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1,2-Benzisoxazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Benzisoxazole-3-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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